3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
3-bromo-N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-12-10-23(11-13(2)25-12)18-8-7-15(9-21-18)22-19(24)16-5-4-6-17(20)14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIQOMSWGCVUMO-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide (molecular formula: C₁₉H₂₂BrN₃O₂, molecular weight: 404.3 g/mol) features a stereospecific morpholine ring fused to a pyridine scaffold, with a brominated benzamide substituent. Its synthetic utility stems from its role as a precursor in hedgehog pathway inhibitors, necessitating high enantiomeric purity and efficient large-scale production.
Synthetic Pathways
Nucleophilic Aromatic Substitution (SNAr) for Morpholine-Pyridine Intermediate
The synthesis begins with the formation of (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine (3 ), achieved via SNAr between 2-chloro-5-nitropyridine (2 ) and (2S,6R)-2,6-dimethylmorpholine (1 ) (Fig. 1).
Optimization of SNAr Conditions
- Base Screening : Potassium phosphate monohydrate (K₃PO₄·H₂O) outperformed Cs₂CO₃ and Et₃N, achieving >99% conversion in 2 h at 45°C.
- Surfactant Systems : Aqueous micellar media with 2 wt% Brij-30 enabled homogeneous mixing, avoiding polar aprotic solvents like DMF (Table 1).
Table 1 : Surfactant Screening for SNAr Reaction
| Surfactant | Conversion (%) | Time (h) |
|---|---|---|
| Brij-30 (2 wt%) | >99 | 2 |
| TPGS-750-M | 95 | 3 |
| None (H₂O) | 40 | 6 |
Nitro Group Reduction to Aniline
The nitro intermediate 3 is reduced to amine 4 using catalytic transfer hydrogenation (CTH) under micellar conditions:
- Catalytic System : 1 wt% Pd/C with triethylsilane (Et₃SiH) as a hydrogen donor achieved full conversion in 4 h at 45°C.
- Solvent : Aqueous Brij-30 (2 wt%) minimized metal leaching and enabled easy product isolation via extraction.
Equation 1 :
$$
\text{3 (nitro)} + \text{Et}3\text{SiH} \xrightarrow{\text{Pd/C, Brij-30/H}2\text{O}} \text{4 (amine)} + \text{byproducts}
$$
Amide Coupling to Access Target Compound
The final step couples amine 4 with 3-bromo-2-methylbenzoic acid (8 ) via carbodiimide-mediated coupling (Fig. 2):
Procedure:
- Activation : Carboxylic acid 8 (0.5 mmol) was treated with DCC (1.2 equiv) and DMAP (10 mol%) in 2 wt% TPGS-750-M/H₂O at 45°C for 10 min.
- Coupling : Amine 4 (1.2 equiv) was added, and the reaction stirred for 20 h.
- Workup : Extraction with EtOAC and silica gel chromatography yielded the title compound (85% purity, 78% yield).
Table 2 : Coupling Reagent Screening
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| DCC/DMAP | 78 | 85 |
| EDCI/HOBt | 70 | 80 |
| T3P | 65 | 75 |
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of specific functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield derivatives with different functional groups replacing the bromine atom, while coupling reactions produce more complex aromatic compounds.
Scientific Research Applications
3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway or acting as a ligand for a receptor.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(6-(morpholino)pyridin-3-yl)-2-methylbenzamide: Lacks the dimethyl substitution on the morpholino group.
3-Bromo-N-(6-(piperidin-3-yl)pyridin-3-yl)-2-methylbenzamide: Contains a piperidine ring instead of a morpholino group.
3-Bromo-N-(6-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylmorpholino group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Biological Activity
3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of brominated benzamides and features a unique structure that may confer specific pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C19H22BrN3O2
- Molecular Weight : 404.3 g/mol
- CAS Number : 1221721-86-3
- IUPAC Name : 3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide
The biological activity of 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.
- Pathway Modulation : By affecting key proteins involved in cellular processes, it may modulate important signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values indicating significant cytotoxicity. For example, against HepG2 cells, the IC50 was reported at approximately .
These results suggest that the compound may be effective in inhibiting tumor growth and could be explored further for its anticancer properties.
Antibacterial Activity
The antibacterial efficacy of 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide has also been investigated:
- In vitro studies demonstrated activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 14 | |
| Bacillus subtilis | 19 | |
| Proteus vulgaris | 16 |
These findings indicate that the compound possesses significant antibacterial properties and could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of the compound was assessed through various assays:
- The DPPH radical scavenging assay indicated that the compound has moderate antioxidant activity compared to standard antioxidants like ascorbic acid, with calculated IC50 values highlighting its efficacy .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Anticancer Efficacy Study : A study focused on evaluating the cytotoxic effects on HepG2 and MCF-7 cell lines revealed that the presence of the morpholino group enhances lipophilicity, facilitating better cell membrane penetration and increased cytotoxicity .
- Antimicrobial Activity Assessment : Research comparing the antibacterial effects of this compound against standard antibiotics showed comparable efficacy, suggesting its potential use in treating bacterial infections .
Q & A
Q. What synthetic methodologies are effective for preparing 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide?
The compound can be synthesized via continuous flow chemistry using palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with 4-(trifluoromethoxy)phenylboronic acid in methanol at 120°C, catalyzed by PdCl₂(PPh₃)₂-DVB, achieves efficient coupling under controlled flow rates (0.3 mL/min) . Alternative routes involve Buchwald-Hartwig amination for introducing morpholino groups (e.g., using NaOtBu and Pd₂(dba)₃/Xantphos systems) .
Q. How can researchers validate the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. For example:
- ¹H NMR (CDCl₃) resolves aromatic protons (δ 6.95–8.15 ppm) and methyl groups (δ 2.45–2.49 ppm) .
- GC-MS confirms molecular weight via fragmentation patterns (e.g., m/z 310 for a related bromo-fluorobenzamide derivative) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
The (2R,6S)-2,6-dimethylmorpholino group is critical for target binding and pharmacokinetics. Modifications to the pyridinyl or benzamide moieties (e.g., bromine substitution at position 3) enhance selectivity for receptors like Smoothened (Smo), as seen in structurally similar inhibitors such as Sonidegib (NVP-LDE225) . Substituting bromine with fluorine or chlorine alters solubility and potency, requiring iterative SAR studies .
Q. What pharmacokinetic (PK) parameters should be prioritized in preclinical studies?
Key parameters include:
| Parameter | Value (Preclinical Data) | Methodology |
|---|---|---|
| Tₘₐₓ | 2 hours (oral) | LC-MS/MS plasma analysis |
| AUC | Dose-proportional (100–400 mg) | Radiolabeled tracer studies |
| Protein Binding | >95% (plasma) | Equilibrium dialysis |
These parameters inform dosing regimens for in vivo efficacy studies.
Q. How can crystallography resolve contradictions in solubility vs. activity data?
SHELXL -based crystallographic refinement can elucidate molecular packing and hydrogen-bonding networks that impact solubility. For example, low solubility in the parent compound may arise from tight π-π stacking of the benzamide core, which can be mitigated by introducing polar substituents (e.g., trifluoromethoxy groups) without compromising target affinity .
Q. What analytical strategies differentiate this compound from analogs with similar substituents?
High-Resolution Mass Spectrometry (HRMS) and HPLC-PDA are essential:
- HRMS distinguishes isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).
- HPLC-PDA (λ = 254 nm) separates analogs like 3-bromo vs. 3-fluoro derivatives based on retention times .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based assays?
Variability often stems from differences in:
- Cell lines : Hedgehog (Hh)-dependent models (e.g., TM3 reporter cells) vs. non-Hh models .
- Assay conditions : Serum-free media reduces nonspecific binding, improving potency metrics .
Standardize protocols using a reference compound (e.g., Sonidegib) to calibrate inter-lab variability .
Methodological Tables
Q. Table 1. Optimization of Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Key Observations |
|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(PPh₃)₂-DVB, K₂CO₃ | 72–89 | Tolerant of morpholino groups |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 65–78 | Sensitive to steric hindrance |
Q. Table 2. Comparative PK Profiles of Related Compounds
| Compound | Tₘₐₓ (h) | AUC (μg·h/mL) | Protein Binding (%) |
|---|---|---|---|
| Target Compound | 2.0 | 1200 | 95 |
| Sonidegib | 2.5 | 1500 | 97 |
| GSK2292767A | 4.0 | 900 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
